2-(3-Methoxybenzyl)-1-methylpyrrolidine
Description
2-(3-Methoxybenzyl)-1-methylpyrrolidine is a pyrrolidine derivative featuring a 3-methoxybenzyl substituent at the 2-position and a methyl group at the 1-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their pharmacological relevance, including roles as nicotinic receptor agonists, orexin receptor antagonists, and enzyme inhibitors . The 3-methoxybenzyl group in this compound introduces steric and electronic effects that influence its reactivity, stability, and biological interactions.
Properties
CAS No. |
66162-83-2 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-14-8-4-6-12(14)9-11-5-3-7-13(10-11)15-2/h3,5,7,10,12H,4,6,8-9H2,1-2H3 |
InChI Key |
YKTRGSOHLRFGAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
1-Methylpyrrolidine Derivatives
- Clemastine Fumarate : This antihistamine contains a 1-methylpyrrolidine core but differs in substituents, with a chlorophenyl-phenylethoxy group instead of a 3-methoxybenzyl group. The absence of a methoxy group reduces its electron-donating effects, altering receptor binding profiles (e.g., histamine H1 vs. nicotinic receptors) .
- (S)-2-(Chloromethyl)-1-methylpyrrolidine: Synthesized via thionyl chloride treatment, this compound serves as a precursor for derivatives like m-aminophenylpyrrolidine. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions absent in the methoxybenzyl analog .
Methoxybenzyl-Substituted Pyrrolidines
- (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine : This derivative, used in dual orexin receptor antagonists, features two methoxy groups. The additional methoxy at the 4-position increases steric hindrance and electron density, improving receptor binding affinity (e.g., [M+H]+ = 453.12 in LC-MS vs. theoretical 453.18) compared to the single-methoxy analog .
- 2-(m-Methoxyphenyl)pyrrolidine: Attempts to demethylate this compound yielded resinous products, highlighting the stability of the methoxy group under acidic conditions. This contrasts with 2-(3-methoxybenzyl)-1-methylpyrrolidine, where the benzyl linkage may offer greater synthetic flexibility .
Structural and Spectroscopic Comparisons
- Molecular Weight: this compound: Calculated MW = 219.3 g/mol (C13H19NO). (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine: MW = 251.3 g/mol (C14H21NO2) .
- LC-MS Data :
- The single-methoxy analog shows [M+H]+ ~219, while dimethoxy derivatives exhibit higher m/z values (e.g., 453.12) due to additional substituents .
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